molecular formula C8H15NS B15082588 Thiazole, 4,5-dihydro-2-pentyl- CAS No. 21226-52-8

Thiazole, 4,5-dihydro-2-pentyl-

Cat. No.: B15082588
CAS No.: 21226-52-8
M. Wt: 157.28 g/mol
InChI Key: PIMCGAKUCICUDA-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-pentyl- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and presence in various natural products, such as vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-pentyl- can be achieved through several methods. One common approach involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-pentyl- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thiazole, 4,5-dihydro-2-pentyl- can be compared to other similar compounds, such as:

These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of thiazole, 4,5-dihydro-2-pentyl-.

Properties

CAS No.

21226-52-8

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-pentyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3

InChI Key

PIMCGAKUCICUDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NCCS1

Origin of Product

United States

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